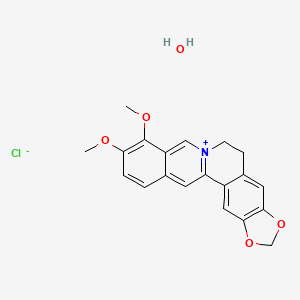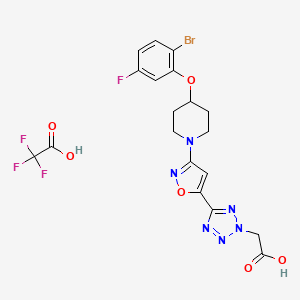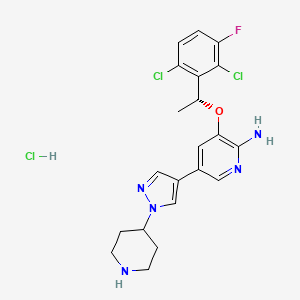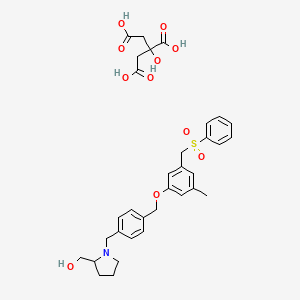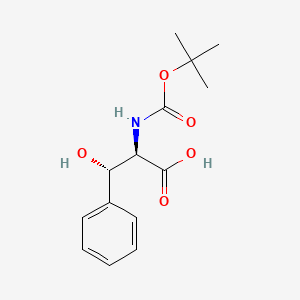
Glesatinib hydrochloride
Vue d'ensemble
Description
Glesatinib hydrochloride, also known as MGCD265 hydrochloride, is an orally active, potent MET/SMO dual inhibitor . It is a tyrosine kinase inhibitor that antagonizes P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in non-small cell lung cancer (NSCLC) .
Molecular Structure Analysis
The molecular structure of Glesatinib hydrochloride is represented by the chemical formula C31H27F2N5O3S2 . The average molecular weight is 619.71 . The structure of Glesatinib has been studied and its cytotoxic effects on P-gp overexpressing cancer cells have been reported .Chemical Reactions Analysis
Glesatinib hydrochloride has been found to suppress the efflux function of P-gp to paclitaxel and it doesn’t impact both the expression and cellular localization of P-gp . Furthermore, Glesatinib can stimulate ATPase in a dose-dependent manner .Physical And Chemical Properties Analysis
Glesatinib hydrochloride is a small molecule with the chemical formula C31H27F2N5O3S2 and an average molecular weight of 619.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Applications De Recherche Scientifique
1. Antagonizing Multidrug Resistance in Cancer
Glesatinib, a dual inhibitor of c-Met and SMO, has been identified as a potential antagonist to P-glycoprotein (P-gp) mediated Multidrug Resistance (MDR) in cancer cells. This application is particularly significant in chemotherapy, where overcoming MDR can substantially improve treatment efficacy (Cui et al., 2019).
2. Overcoming Resistance to Type I MET Inhibitors in Lung Cancer
Glesatinib has demonstrated effectiveness in lung cancer models and patients harboring MET exon 14 mutations. It shows potential in overcoming resistance to type I MET inhibitors, a common issue in cancer treatment. This makes it an important agent for use in specific non-small cell lung cancer (NSCLC) contexts, especially for patients who have developed resistance to other treatments (Engstrom et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27F2N5O3S2.ClH/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19;/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVXGVPWXBWWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28ClF2N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glesatinib hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide](/img/structure/B1139215.png)



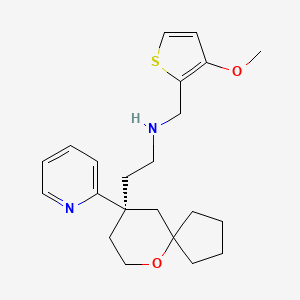
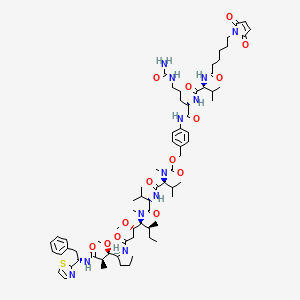
![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)

